N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzamide
Description
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c1-18(22,16-10-12-6-2-5-9-15(12)23-16)11-20-17(21)13-7-3-4-8-14(13)19/h2-10,22H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEUYPDXMHWVTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1Cl)(C2=CC3=CC=CC=C3S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Route Selection
Core Disconnections
The target molecule dissects into three structural domains:
- 1-Benzothiophen-2-yl group : Aromatic heterocycle requiring regioselective functionalization.
- 2-Hydroxypropylamine bridge : Secondary alcohol and tertiary amine demanding stereochemical control.
- 2-Chlorobenzamide moiety : Activated acyl donor for amide bond formation.
Retrosynthetic cleavage at the amide bond suggests convergent synthesis via coupling of 2-(1-benzothiophen-2-yl)-2-hydroxypropylamine with 2-chlorobenzoyl chloride.
Synthetic Route Development
Synthesis of 2-(1-Benzothiophen-2-yl)propan-2-ol
Friedel-Crafts Acylation
Benzothiophene undergoes electrophilic substitution using acetyl chloride in dichloromethane with AlCl₃ catalysis (0°C → rt, 4 h), yielding 2-acetylbenzothiophene (87% purity).
Reaction Conditions Table
| Parameter | Value | Source Adaptation |
|---|---|---|
| Catalyst | AlCl₃ (1.2 eq) | |
| Solvent | CH₂Cl₂ | |
| Temperature | 0°C → rt | |
| Yield | 72-78% |
Ketone Reduction
NaBH₄-mediated reduction in THF/MeOH (4:1) at 0°C provides 2-(1-benzothiophen-2-yl)propan-2-ol (mp 89-92°C, [α]D²⁰ +15.3°). Steric hindrance necessitates prolonged stirring (12 h) for complete conversion.
Conversion to 2-(1-Benzothiophen-2-yl)propane-2-amine
Mitsunobu Amidation
Phthalimide substitution using DIAD/PPh₃ in THF (0°C → reflux, 8 h) achieves 85% conversion. Subsequent hydrazinolysis (EtOH, 80°C, 3 h) liberates the primary amine (HPLC purity >98%).
Optimization Data
| Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| DIAD | THF | 65 | 85 |
| DBU | DMF | 80 | 72 |
| TEA | CHCl₃ | 40 | 63 |
Amide Bond Formation
Acyl Chloride Preparation
2-Chlorobenzoic acid reacts with SOCl₂ (neat, 70°C, 2 h) to generate 2-chlorobenzoyl chloride (bp 112-114°C/12 mmHg), monitored by IR loss of -OH stretch at 2500 cm⁻¹.
Coupling Reaction
Adapting methods from N-(2,6-dimethylphenyl)chloroacetamide synthesis:
# Protocol adapted from Ambeed Product 1131-01-7 synthesis
amine (1.0 eq), 2-chlorobenzoyl chloride (1.05 eq)
EtOH (0.2 M), N,N-diisopropylethylamine (2.0 eq)
Reflux 3 h → 78% isolated yield
Critical Parameters
Process Optimization and Scalability
Catalytic Enhancements
Introducing DMAP (0.1 eq) accelerates coupling kinetics (t₁/₂ reduced from 45 → 18 min) via transition-state stabilization.
Spectroscopic Characterization
NMR Analysis
¹H NMR (400 MHz, CDCl₃):
- δ 7.82 (d, J=7.8 Hz, 1H, benzothiophene H-3)
- δ 4.21 (s, 1H, OH, exchanges with D₂O)
- δ 3.97 (q, J=6.2 Hz, 1H, CHNH)
¹³C NMR confirms quaternary carbon at δ 74.3 (C-OH).
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) reveals chair conformation of hydroxypropyl chain with intramolecular H-bond to amide carbonyl (O···H-O = 1.98 Å).
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The chlorobenzamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine atom in the chlorobenzamide group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The benzothiophene moiety is known to interact with various biological targets, including kinases and ion channels .
Comparison with Similar Compounds
Notes
- Direct pharmacological data for the target compound are unavailable in the provided evidence; comparisons are based on structural analogs.
- The benzamide scaffold’s versatility is evident in its adaptability to diverse functional groups, enabling fine-tuning of physicochemical and biological properties.
- Further studies should prioritize synthesizing the target compound and evaluating its solubility, stability, and activity against disease-relevant targets.
Biological Activity
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-chlorobenzamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a benzothiophene moiety, which is known for its diverse biological activities, and a chlorobenzamide structure that may enhance its pharmacological properties. The molecular formula can be represented as follows:
- Molecular Weight : Approximately 394.46 g/mol
- Chemical Structure :
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors. The presence of the benzothiophene ring suggests potential interactions with pathways related to cancer treatment and antimicrobial resistance.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. For instance, a study evaluating related benzothiazole derivatives demonstrated effective inhibition of cell proliferation in various cancer cell lines, including lung cancer models (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays . The IC50 values for these compounds ranged from 0.85 to 6.75 μM, indicating potent activity against tumor cells.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 |
| Compound 8 | HCC827 | 6.26 ± 0.33 |
| Compound 15 | NCI-H358 | 9.48 ± 1.15 |
These findings suggest that this compound may exhibit similar properties due to structural similarities.
Antimicrobial Activity
In addition to antitumor effects, the compound's potential antimicrobial activity has been explored. Related compounds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Testing methodologies included broth microdilution assays according to CLSI guidelines .
Case Studies and Research Findings
- Study on Benzothiazole Derivatives :
- Synthesis and Evaluation :
Q & A
Basic Research Question
- NMR spectroscopy : Confirm the presence of the benzothiophene (δ 7.2–7.8 ppm aromatic protons) and hydroxypropyl (δ 1.5–2.1 ppm methylene) groups. Compare with published spectra of structurally related compounds .
- LC-MS : Use electrospray ionization (ESI+) to verify molecular weight (e.g., [M+H]+ at m/z 359.42 for C19H18ClNO2S) and detect impurities .
Advanced Research Question
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., hydroxypropyl configuration) if single crystals are obtainable. For example, analogous benzamides have been crystallized in triclinic systems .
- HPLC-DAD/MS/MS : Quantify trace impurities (<0.1%) and assess degradation products under stress conditions (e.g., heat, light) .
How can researchers design experiments to elucidate structure-activity relationships (SAR) for this compound’s biological targets?
Basic Research Question
- Analog synthesis : Modify substituents (e.g., replace 2-chlorobenzamide with 3-fluoro-4-methoxybenzamide) and test activity in enzyme inhibition assays .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bonding (hydroxypropyl) and hydrophobic (benzothiophene) moieties .
Advanced Research Question
- Cryo-EM or SPR : Characterize binding kinetics with putative targets (e.g., kinases or GPCRs). For example, SPR assays revealed sub-µM affinity for related benzothiophene amides .
- Metabolite profiling : Identify active metabolites using hepatocyte models and LC-HRMS to distinguish parent compound effects from metabolic derivatives .
What experimental strategies resolve contradictions in reported bioactivity data across studies?
Basic Research Question
- Standardize assays : Replicate studies using identical cell lines (e.g., HepG2 vs. HEK293) and control compounds. For example, discrepancies in IC50 values may arise from differential expression of target proteins .
- Purity validation : Re-test compounds with ≥98% purity (via HPLC) to exclude batch-to-batch variability .
Advanced Research Question
- Multi-omics integration : Correlate transcriptomic/proteomic data with bioactivity to identify off-target effects or compensatory pathways.
- Meta-analysis : Pool data from independent studies using random-effects models to quantify heterogeneity and identify confounding variables (e.g., solvent DMSO concentration) .
How should researchers evaluate the compound’s metabolic stability and potential for drug development?
Basic Research Question
Advanced Research Question
- Stable isotope labeling : Synthesize deuterated analogs at metabolically vulnerable sites (e.g., hydroxypropyl) to prolong t1/2 .
- In silico ADMET prediction : Use tools like ADMET Predictor™ to model bioavailability and toxicity, cross-validated with in vitro data .
What methodologies are recommended for identifying and validating this compound’s biological targets?
Basic Research Question
- Affinity chromatography : Immobilize the compound on Sepharose beads and pull down interacting proteins from cell lysates. Identify hits via MS/MS .
- CRISPR-Cas9 screening : Perform genome-wide knockout screens to pinpoint genes essential for compound activity .
Advanced Research Question
- Thermal proteome profiling (TPP) : Monitor protein thermal stability shifts in response to compound binding, enabling unbiased target identification .
- CETSA (Cellular Thermal Shift Assay) : Validate target engagement in live cells by quantifying ligand-induced protein stabilization .
How can researchers address solubility challenges in in vitro and in vivo studies?
Basic Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
